molecular formula C16H16N2O2 B14613528 4,4'-(Ethane-1,2-diyl)dibenzamide CAS No. 60525-39-5

4,4'-(Ethane-1,2-diyl)dibenzamide

Cat. No.: B14613528
CAS No.: 60525-39-5
M. Wt: 268.31 g/mol
InChI Key: CQROIVJGYNKUCQ-UHFFFAOYSA-N
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Description

4,4’-(Ethane-1,2-diyl)dibenzamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by two benzamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,2-diyl)dibenzamide typically involves the reaction of benzamide with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)dibenzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as ferric chloride, can also enhance the reaction rate and selectivity . The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethane-1,2-diyl)dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides or other aromatic derivatives.

Scientific Research Applications

4,4’-(Ethane-1,2-diyl)dibenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. It may also interact with enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Methane-1,2-diyl)dibenzamide: Similar structure but with a methane linker instead of ethane.

    4,4’-(Propane-1,2-diyl)dibenzamide: Contains a propane linker, resulting in different steric and electronic properties.

    4,4’-(Butane-1,2-diyl)dibenzamide: Features a butane linker, leading to variations in reactivity and stability.

Uniqueness

4,4’-(Ethane-1,2-diyl)dibenzamide is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

CAS No.

60525-39-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[2-(4-carbamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C16H16N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h3-10H,1-2H2,(H2,17,19)(H2,18,20)

InChI Key

CQROIVJGYNKUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

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